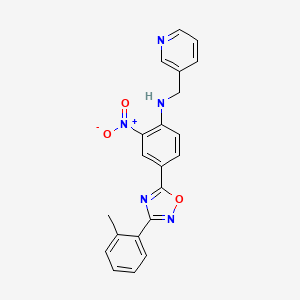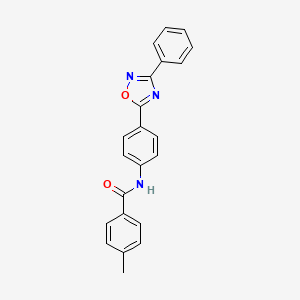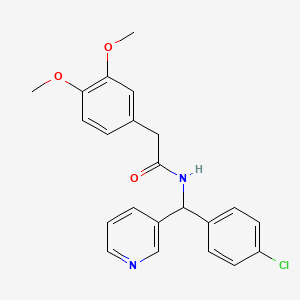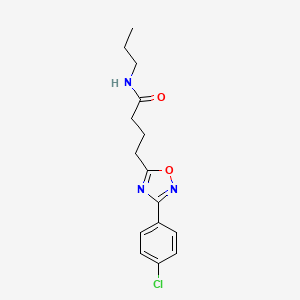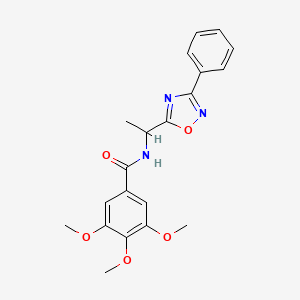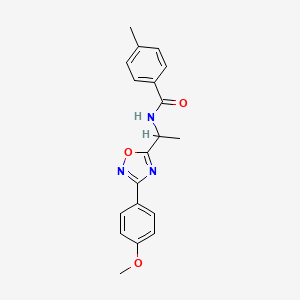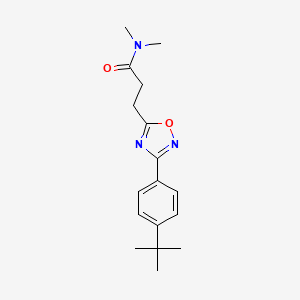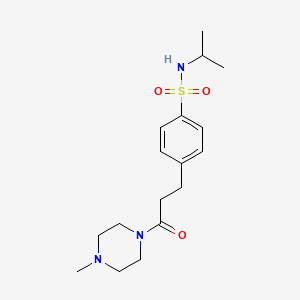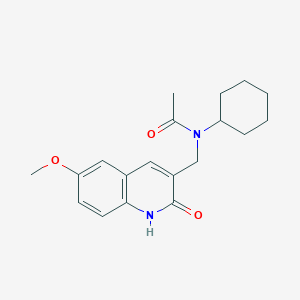
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide, also known as CQA, is a chemical compound with potential applications in the field of medicinal chemistry. It is a derivative of quinoline, which is a heterocyclic aromatic compound with several biological activities. CQA has been synthesized and investigated for its potential as a therapeutic agent due to its ability to interact with biological targets in a specific manner.
作用机制
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide involves its interaction with several biological targets, including DNA, enzymes, and proteins. It has been shown to intercalate with DNA and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide also inhibits the activity of several proteins involved in cell signaling pathways, including NF-κB and MAPK, which are important in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has several biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and modulate immune responses. It has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the activation of apoptotic pathways in cancer cells. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide also inhibits the activity of several enzymes involved in cell proliferation, leading to the inhibition of cell growth. Additionally, it modulates immune responses by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.
实验室实验的优点和局限性
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for biological targets. It can be easily synthesized in large quantities and purified using standard techniques. However, N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, its mechanism of action is not fully understood, which limits its potential applications in the field of medicinal chemistry.
未来方向
There are several future directions for the study of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide, including its potential as a therapeutic agent for cancer and other diseases. Further research is needed to elucidate its mechanism of action and identify its biological targets. Additionally, its potential toxicity and pharmacokinetics need to be further investigated to determine its safety and efficacy in vivo. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide may also have potential applications in the field of drug delivery, as it can be easily conjugated to other molecules and targeted to specific tissues or cells. Overall, N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide is a promising compound with several potential applications in the field of medicinal chemistry.
合成方法
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide involves the condensation of 2-hydroxy-6-methoxyquinoline with cyclohexylamine and acetic anhydride. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography to obtain a pure compound.
科学研究应用
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has also been investigated for its antimicrobial activity against several pathogenic microorganisms, including bacteria and fungi. Additionally, it has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(22)21(16-6-4-3-5-7-16)12-15-10-14-11-17(24-2)8-9-18(14)20-19(15)23/h8-11,16H,3-7,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZYNQUZYVNVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


